molecular formula C15H14FN3O5 B4519014 N-{[3-(2-fluoro-4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetyl}glycine

N-{[3-(2-fluoro-4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetyl}glycine

Cat. No.: B4519014
M. Wt: 335.29 g/mol
InChI Key: KLJJXMKIYRHHKR-UHFFFAOYSA-N
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Description

N-{[3-(2-Fluoro-4-Methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetyl}glycine is a pyridazinone derivative featuring a 2-fluoro-4-methoxyphenyl substituent at the 3-position of the pyridazinone ring, linked via an acetyl group to a glycine moiety. The glycine residue may improve aqueous solubility and biocompatibility compared to bulkier amides or esters .

Properties

IUPAC Name

2-[[2-[3-(2-fluoro-4-methoxyphenyl)-6-oxopyridazin-1-yl]acetyl]amino]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14FN3O5/c1-24-9-2-3-10(11(16)6-9)12-4-5-14(21)19(18-12)8-13(20)17-7-15(22)23/h2-6H,7-8H2,1H3,(H,17,20)(H,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLJJXMKIYRHHKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C2=NN(C(=O)C=C2)CC(=O)NCC(=O)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14FN3O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[3-(2-fluoro-4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetyl}glycine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyridazinone Core: The pyridazinone core can be synthesized through the cyclization of appropriate hydrazine derivatives with diketones under acidic or basic conditions.

    Introduction of the Fluoro-Methoxyphenyl Group: The fluoro-methoxyphenyl group can be introduced via electrophilic aromatic substitution reactions using fluorinated and methoxylated benzene derivatives.

    Acetylation and Glycine Coupling: The acetylation of the pyridazinone core

Biological Activity

N-{[3-(2-fluoro-4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetyl}glycine is a synthetic compound that has attracted significant attention in medicinal chemistry due to its unique structural features and potential biological activities. This compound incorporates a pyridazine ring and an acetylated glycine moiety, which contribute to its pharmacological properties. The presence of the 2-fluoro-4-methoxyphenyl group enhances its interaction with biological targets, making it a candidate for further research in drug development.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C13H12FN2O4\text{C}_{13}\text{H}_{12}\text{F}\text{N}_2\text{O}_4

This structure includes:

  • A pyridazine ring providing a heterocyclic framework.
  • An acetyl group that may influence the compound's reactivity and biological interactions.
  • A fluoro and methoxy substitution on the phenyl ring, which can enhance lipophilicity and binding affinity to targets.

Anticancer Properties

Recent studies have highlighted the potential anticancer activity of compounds similar to this compound. For instance, related compounds have shown effectiveness as histone deacetylase (HDAC) inhibitors, which are crucial in cancer therapy due to their role in regulating gene expression involved in cell cycle control and apoptosis.

Case Study: HDAC Inhibition

In vitro assays demonstrated that compounds with similar structural motifs exhibit potent HDAC inhibition. For example, a related compound showed an IC50 of 95.48 nM against HDAC3, indicating strong selectivity and efficacy against tumor cells such as HepG2. The antiproliferative effect was confirmed through cell cycle analysis and apoptosis studies, where treated cells displayed significant G2/M phase arrest and increased apoptotic rates compared to controls .

Additional Biological Activities

Beyond anticancer effects, this compound may exhibit other pharmacological activities, including:

  • Antimicrobial Effects : Preliminary studies suggest potential antimicrobial properties, although detailed investigations are required.
  • Anti-inflammatory Activity : Compounds with similar structures have been noted for their anti-inflammatory effects, potentially influencing pathways involved in chronic inflammation.

The mechanism by which this compound exerts its biological effects likely involves modulation of enzyme activity related to epigenetic regulation. By inhibiting HDACs, the compound may lead to increased acetylation of histones, thereby promoting the expression of tumor suppressor genes and inducing apoptosis in cancer cells.

Comparative Analysis with Related Compounds

Compound NameStructureKey FeaturesBiological Activity
N-{[3-(4-fluoro-2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetyl}-beta-alanineSimilar core structureDifferent fluorine placementPotential HDAC inhibitor
2-[3-(4-fluorophenyl)-5-hydroxy-pyridazinone]Contains hydroxyl groupDifferent functionalizationAntiproliferative activity
N-(2-fluorophenyl)acetamideSimpler structureLacks pyridazine ringLower potency against cancer

Comparison with Similar Compounds

Structural and Functional Group Variations

The compound’s structural analogs differ in substituents on the pyridazinone core and the nature of the side chain. Key examples include:

Compound Name Substituents on Pyridazinone Side Chain Molecular Formula Molecular Weight (g/mol) Key Functional Features
N-{[3-(2-Chlorophenyl)-6-oxopyridazin-1(6H)-yl]acetyl}glycine 2-Chlorophenyl Acetyl-glycine C₁₄H₁₂ClN₃O₄ 321.72 Chlorine (electron-withdrawing)
N-[2-(4-Methoxyphenyl)ethyl]-2-[3-(4-methoxyphenyl)-6-oxopyridazin-1-yl]acetamide 4-Methoxyphenyl Ethylamide with 4-methoxy C₂₂H₂₃N₃O₄ 393.44 Dual methoxy groups (lipophilic)
4-(3-((4-Cyanobenzyl)oxy)-6-oxopyridazin-1-yl)benzenesulfonamide 4-Cyanobenzyloxy Sulfonamide C₁₈H₁₄N₄O₄S 405.06 Cyanobenzyl (polar) + sulfonamide (acidic)
N-(4-Bromophenyl)-2-{3-methyl-5-[4-(methylthio)benzyl]-6-oxo-pyridazin-1-yl}acetamide 4-Methylthiobenzyl + methyl Bromophenyl amide C₂₁H₂₀BrN₃O₂S 466.37 Methylthio (hydrophobic) + bromine (bulky)

Key Observations :

  • Side Chain Influence : The acetyl-glycine side chain improves solubility relative to bulkier amides (e.g., 4-bromophenyl in ) or sulfonamides (), which may reduce bioavailability .

Pharmacological Implications

  • Metabolic Stability : Fluorine in the target compound likely reduces oxidative metabolism compared to chlorine () or methylthio groups () .
  • Target Binding : Methoxy groups at the 4-position (vs. 3-methoxy in ’s 8c) may optimize spatial alignment with hydrophobic pockets in biological targets .

Contradictions and Limitations

  • reports high yields (85–91%) for benzyloxy pyridazines, but shows inconsistent yields (10–99.9%) for amide derivatives, indicating substituent-dependent reactivity .
  • Direct pharmacological data for the target compound are absent in the provided evidence; inferences are drawn from structural analogs.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-{[3-(2-fluoro-4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetyl}glycine
Reactant of Route 2
Reactant of Route 2
N-{[3-(2-fluoro-4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetyl}glycine

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